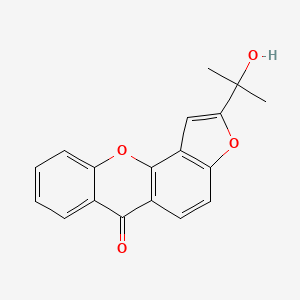
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of xanthones, which are known for their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
The synthesis of 6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- involves several steps and specific reaction conditions. The synthetic routes typically include the use of polyphenols and salicylic acids, which are heated with acetic anhydride as the dehydrating agent . Industrial production methods may involve the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Analyse Des Réactions Chimiques
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it has shown promising activities, including anti-cancer, anti-Alzheimer, and anti-inflammatory properties . Its potential therapeutic uses make it a valuable compound for further research and development.
Mécanisme D'action
The mechanism of action of 6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific biological activity being studied. it is known to interact with enzymes and receptors involved in various cellular processes .
Comparaison Avec Des Composés Similaires
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- can be compared with other similar compounds, such as other xanthone derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties . Some similar compounds include 1,2-dihydro-10-hydroxy-5-methoxy-2-(2-methyloxiranyl)-xanthone and 1,2-dihydro-2-(1-hydroxy-1-methylethyl)-5,10-dimethoxy-xanthone .
Propriétés
Numéro CAS |
119712-55-9 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C18H14O4/c1-18(2,20)15-9-12-14(21-15)8-7-11-16(19)10-5-3-4-6-13(10)22-17(11)12/h3-9,20H,1-2H3 |
Clé InChI |
RRJIPAVOESXYKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC2=C(O1)C=CC3=C2OC4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















